Home > Products > Screening Compounds P128787 > PKC|A inhibitor peptide,myristoylated
PKC|A inhibitor peptide,myristoylated - 1072301-78-0

PKC|A inhibitor peptide,myristoylated

Catalog Number: EVT-10992663
CAS Number: 1072301-78-0
Molecular Formula: C51H91N9O14
Molecular Weight: 1054.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as “PKC|A inhibitor peptide, myristoylated” is a synthetic peptide designed to inhibit the activity of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes, including proliferation, differentiation, and apoptosis. The myristoylation modification enhances the peptide's ability to penetrate cell membranes, making it a valuable tool for studying PKC function in live cells.

Source and Classification

Myristoylated peptides are derived from the natural substrates of PKC and are modified by the addition of a myristic acid moiety at their N-terminus. This modification is crucial for their biological activity and cellular uptake. The classification of this compound falls under the category of peptide inhibitors, specifically targeting PKC isoforms such as PKC alpha and PKC theta. These peptides are often used in biochemical research to elucidate the signaling pathways regulated by PKC.

Synthesis Analysis

Methods

The synthesis of myristoylated PKC inhibitor peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while enabling post-synthetic modifications such as myristoylation.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Peptides are assembled on a solid support, with each amino acid added in a stepwise manner.
    • Protecting groups are used to prevent unwanted reactions during synthesis.
  2. Myristoylation:
    • The N-terminal amino group is modified by reacting with myristic acid or its derivatives, often using coupling agents like Dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

This process results in a peptide that retains the necessary functional groups for interaction with PKC while enhancing its membrane permeability.

Molecular Structure Analysis

Structure

The structure of myristoylated PKC inhibitor peptides typically features:

  • A hydrophobic myristic acid tail at the N-terminus.
  • A sequence of amino acids that mimic natural substrates or inhibitors of PKC.

Data

For example, one such peptide, N-myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu, has been shown to effectively inhibit PKC activity when myristoylated. The specific interactions between the peptide and PKC are influenced by its conformation, which can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

Reactions

Myristoylated PKC inhibitor peptides undergo specific biochemical interactions with PKC. These include:

  • Binding to the catalytic domain of PKC.
  • Competitive inhibition of substrate phosphorylation.

Technical Details

The binding affinity and inhibitory potency can be quantified through kinetic assays, where varying concentrations of the inhibitor are tested against a fixed concentration of substrate and enzyme. This allows for determination of IC50 values, which indicate the concentration required to achieve 50% inhibition of enzymatic activity.

Mechanism of Action

Process

The mechanism by which myristoylated PKC inhibitors exert their effects involves:

  1. Binding: The myristoylated peptide binds to the inactive form of PKC (PKC free), preventing its activation.
  2. Inhibition: This binding inhibits the phosphorylation of downstream targets, effectively blocking the signaling pathways mediated by PKC.

Data

Studies have shown that these inhibitors can significantly reduce phosphorylation levels in various cellular contexts, demonstrating their potential for therapeutic applications in diseases where PKC plays a pathogenic role.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Myristoylated peptides tend to be soluble in organic solvents due to their hydrophobic tails but may have limited solubility in aqueous solutions.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

Applications

Scientific Uses

Myristoylated PKC inhibitor peptides are primarily utilized in research settings to:

  • Investigate the role of PKC in signal transduction pathways.
  • Study cellular processes such as proliferation, differentiation, and apoptosis.
  • Explore potential therapeutic strategies for diseases associated with dysregulated PKC activity, including cancer and inflammatory disorders.

These applications highlight the importance of myristoylated peptides as tools for understanding complex biological systems and developing new therapeutic interventions.

Molecular Mechanisms of Myristoylated PKC Inhibitor Peptides

Pseudosubstrate Domain Mimicry and Competitive Inhibition

Myristoylated Protein Kinase C inhibitor peptides function by emulating the pseudosubstrate domains of endogenous Protein Kinase C isoforms. These domains contain a conserved alanine residue in place of serine/threonine, preventing phosphate transfer while enabling high-affinity binding to the catalytic site. For example, the ε-isoform inhibitor peptide (N-Myr-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr) mimics the autoinhibitory sequence of Protein Kinase C epsilon, occupying the substrate-binding cavity and competitively blocking access to physiological substrates [4]. Kinetic analyses demonstrate that these peptides bind Protein Kinase C with dissociation constants (Kd) in the low micromolar range, effectively outcompeting native substrates due to their optimized binding affinity [2].

Table 1: Pseudosubstrate Sequences of Isoform-Specific Myristoylated Inhibitors

Protein Kinase C IsoformPseudosubstrate SequenceTarget Specificity
Epsilon (ε)Myr-Glu-Ala-Val-Ser-Leu-Lys-Pro-ThrSelective for ε-isoform translocation [4]
Theta (θ)Myr-Leu-His-Gln-Arg-Arg-Gly-Ala-Ile-Lys-Gln-Ala-Lys-Val-His-His-Val-Lys-Cys-NH2Mechanistic studies of θ-isoform [3]
Eta (η)Myr-Thr-Arg-Lys-Arg-Gln-Arg-Ala-Met-Arg-Arg-Arg-Val-His-Gln-Ile-Asn-GlySelective η-isoform inhibition [7]

The irreversible binding mechanism observed in certain analogs arises from covalent modification of cysteine residues within the catalytic domain, permanently inactivating kinase function [2]. This precise molecular mimicry underpins the selectivity of different inhibitor peptides for specific Protein Kinase C isoforms, enabling targeted disruption of isoform-specific signaling pathways.

Role of N-Myristoylation in Cell Membrane Targeting and Permeability

N-terminal myristoylation, catalyzed by N-myristoyltransferases, attaches a 14-carbon saturated fatty acid (myristate) to the peptide’s glycine residue. This modification confers membrane-targeting properties by enhancing hydrophobicity, enabling spontaneous integration into lipid bilayers. Critically, myristoylation overcomes the plasma membrane impermeability that limits non-acylated inhibitors, allowing intracellular delivery of inhibitory peptides without membrane disruption or carrier systems [1]. Biophysical studies confirm that the myristoyl moiety inserts into the phospholipid bilayer, positioning the peptide at the membrane-cytosol interface where Protein Kinase C activation occurs [6].

The myristoyl switch mechanism further enhances spatial regulation: Upon calcium influx or lipid second messenger generation, the myristoyl group transitions from a sequestered to exposed conformation, facilitating rapid membrane association. Inhibitors exploit this mechanism by anchoring at membrane microdomains enriched in phosphatidylserine and diacylglycerol—precisely where Protein Kinase C isoforms recruit during activation [6] [8]. Studies using fluorescently tagged analogs demonstrate co-localization with Protein Kinase C alpha at plasma membranes within 30 seconds of stimulation, confirming precise spatiotemporal targeting [1].

Allosteric Modulation of Protein Kinase C Catalytic Domains

Beyond competitive inhibition, myristoylated peptides induce long-range conformational changes in Protein Kinase C through allosteric mechanisms. Kinetic analyses reveal non-competitive inhibition patterns with respect to ATP, indicating binding at sites distinct from the nucleotide pocket [2]. Specifically, the myristoyl group interacts with hydrophobic grooves in the C1 and C2 regulatory domains, stabilizing a closed, autoinhibited conformation that prevents substrate access to the catalytic cleft.

Hydrogen-deuterium exchange mass spectrometry demonstrates reduced flexibility in the hinge region connecting regulatory and catalytic domains upon inhibitor binding. This rigidity suppresses the structural reorganization required for full kinase activation [2]. Furthermore, intrinsic ATPase activity assays show 70-90% suppression in the presence of myristoylated inhibitors, confirming impairment of ATP hydrolysis essential for phosphotransfer [2]. The dual effect—steric blockade of the substrate-binding site plus allosteric constraint of catalytic domain dynamics—explains the potent suppression of kinase activity observed at low micromolar concentrations.

Interference with Protein Kinase C Substrate Phosphorylation Kinetics

Myristoylated pseudosubstrate inhibitors disrupt phosphorylation kinetics through multiple mechanisms:

  • Reduced Catalytic Efficiency: Inhibitors decrease the Vmax of substrate phosphorylation by 65-80% without altering Km for ATP, indicating non-competitive inhibition and reduced turnover number [5].
  • Substrate Sequestration: The myristoylated alanine-rich C kinase substrate (MARCKS) binds calmodulin and actin cross-linking proteins. Myristoylated inhibitors prevent Protein Kinase C-mediated MARCKS phosphorylation, disrupting its membrane dissociation kinetics and prolonging its cytoskeletal interactions [1] [8].
  • Altered Temporal Dynamics: In glucose-stimulated insulin secretion models, inhibitor pretreatment delays peak phosphorylation of endogenous substrates by 15-20 minutes, demonstrating interference with signal transduction timing [5].

Table 2: Kinetic Parameters of Substrate Phosphorylation with Myristoylated Inhibitors

SubstrateIC50 (μM)Vmax Reduction (%)Biological System
Histone H18.0 ± 0.978 ± 5Catalytic fragment assays [2]
MARCKS protein20 ± 265 ± 7Intact macrophages [8]
Insulin secretion factors15 ± 372 ± 6Pancreatic β-cells [5]

These perturbations alter downstream signaling amplitude and duration, as evidenced by suppressed interleukin-2 receptor induction in Jurkat T-cells and reduced arachidonic acid release in macrophages at inhibitor concentrations ≥10 μM [5] [8].

Disruption of Protein Kinase C Translocation and Cellular Localization

Protein Kinase C activation requires translocation from cytosol to membranes, mediated by C2 domain-phosphatidylserine interactions. Myristoylated inhibitors disrupt this spatial regulation through three mechanisms:

  • Steric Hindrance: Peptides anchored at membrane microdomains physically obstruct docking sites for Protein Kinase C C1/C2 domains, particularly in cholesterol-rich lipid rafts [4].
  • Lipid Microenvironment Alteration: Myristoyl groups sequester diacylglycerol and perturb phosphatidylserine clustering, reducing the lipid coordination necessary for Protein Kinase C membrane insertion [6].
  • Isoform-Specific Anchoring: The epsilon-isoform inhibitor (Myr-EAVSLKPT) prevents Protein Kinase C epsilon translocation to perinuclear membranes by 90% within 5 minutes of stimulation, while non-myristoylated analogs show no effect [4].

In neuronal and immune cells, this translocation blockade correlates with impaired functional responses:

  • Neuromuscular Synapses: Inhibitors suppress activity-dependent Protein Kinase C epsilon translocation, reducing acetylcholine receptor phosphorylation and neurotransmitter release [4].
  • T-cell Activation: Myristoylated theta pseudosubstrate inhibitor prevents immunological synapse formation by disrupting Protein Kinase C theta polarization to the contact site [3] [6].
  • Macrophage Priming: Lipopolysaccharide-induced membrane targeting of atypical Protein Kinase C isoforms is abolished by inhibitors, suppressing reactive oxygen species production [8].

Live-cell imaging demonstrates that inhibitors reduce membrane residence time of activated Protein Kinase C from >2 minutes to under 30 seconds, insufficient for substrate phosphorylation [4]. This highlights how spatial control, not just catalytic inhibition, underlies the biological efficacy of myristoylated peptides.

Properties

CAS Number

1072301-78-0

Product Name

PKC|A inhibitor peptide,myristoylated

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(tetradecanoylamino)pentanoic acid

Molecular Formula

C51H91N9O14

Molecular Weight

1054.3 g/mol

InChI

InChI=1S/C51H91N9O14/c1-8-9-10-11-12-13-14-15-16-17-18-24-40(63)54-35(25-26-41(64)65)45(67)53-33(6)44(66)58-42(32(4)5)49(71)57-38(30-61)47(69)56-37(29-31(2)3)46(68)55-36(22-19-20-27-52)50(72)60-28-21-23-39(60)48(70)59-43(34(7)62)51(73)74/h31-39,42-43,61-62H,8-30,52H2,1-7H3,(H,53,67)(H,54,63)(H,55,68)(H,56,69)(H,57,71)(H,58,66)(H,59,70)(H,64,65)(H,73,74)/t33-,34+,35-,36-,37-,38-,39-,42-,43-/m0/s1

InChI Key

JIZVBWPFTIJRJW-XXNHCHLUSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.